ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N2O3/c1-2-21-13(20)11-8(6-19)12(14)18(17-11)10-4-3-7(15)5-9(10)16/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKMODBEOXYFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C=O)Br)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Construction via Cyclocondensation Reactions
The pyrazole ring serves as the foundational structure for this compound. A widely adopted method involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, reacting 2,4-dichlorophenylhydrazine with ethyl 3-(dimethylamino)acrylate in acidic conditions generates the pyrazole core . Sulfuric acid (45–95% concentration) and catalytic iodine (0.1–2 mol%) are critical for dehydrogenation, achieving temperatures between 50–250°C to facilitate ring closure . This step typically yields intermediates with >80% purity, though subsequent functionalization is required.
Key variables influencing yield include:
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Hydrazine substituents : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance reaction rates due to increased electrophilicity.
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Solvent systems : Polar aprotic solvents like acetonitrile improve solubility of intermediates .
Bromination Strategies at the Pyrazole C-5 Position
Introducing bromine at the pyrazole C-5 position is achieved via electrophilic aromatic substitution or metal-catalyzed reactions. Source details a copper-mediated bromination using tert-butyl nitrite (1.5 eq) and copper(II) bromide (1.2 eq) in acetonitrile at 60–65°C. For ethyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate, this method achieves 66–81% yields, with reaction times of 2–24 hours .
Optimization Notes :
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Excess tert-butyl nitrite minimizes di-bromination byproducts.
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Lower temperatures (≤60°C) favor selectivity for mono-brominated products .
Formylation of the Pyrazole C-4 Position
The formyl group is introduced via Vilsmeier-Haack formylation or Duff reaction. A representative protocol involves treating 5-bromo-1-(2,4-dichlorophenyl)pyrazole-3-carboxylate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis . Yields range from 70–85%, with purity dependent on strict temperature control to avoid over-oxidation.
Critical Parameters :
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Stoichiometric DMF (1.2 eq) ensures complete formylation.
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Quenching with ice-water prevents decomposition of the formyl intermediate .
Esterification and Functional Group Compatibility
The ethyl ester group is typically introduced early in the synthesis to protect the carboxylate functionality. Ethylation of 5-bromo-1-(2,4-dichlorophenyl)-4-formylpyrazole-3-carboxylic acid is performed using ethanol (3 eq) and sulfuric acid (0.5 eq) under reflux . Alternatively, transesterification of methyl esters with ethanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) achieves 90–95% conversion .
Challenges :
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Competing hydrolysis of the formyl group requires anhydrous conditions.
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Lithium hydroxide-mediated saponification (as in ) is avoided to preserve the ester.
Comparative Analysis of Synthetic Routes
The table below evaluates three representative methods:
Route selection depends on priorities:
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Scale-up : Cyclocondensation offers robustness for industrial applications.
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Purity : Bromination via CuBr₂ minimizes halogen exchange side reactions .
Mechanistic Insights and Side Reactions
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Bromination : Proceeds via radical intermediates, with Cu(II) oxidizing t-BuONO to generate NO₂ radicals, abstracting hydrogen from the pyrazole C-5 position .
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Formylation : Electrophilic attack by the DMF-POCl₃ adduct at the electron-rich C-4 position, stabilized by the adjacent ester group .
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Ester stability : Prolonged exposure to acidic conditions during cyclocondensation may hydrolyze the ethyl ester, necessitating pH control .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.
Substitution: Ethyl 5-(substituted)-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate exhibit promising anticancer properties. Research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives and their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, suggesting potential for development as anticancer agents.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazoles are known to modulate inflammatory pathways, making them suitable candidates for treating inflammatory diseases.
Case Study:
In a controlled study, this compound was tested in animal models for its ability to reduce inflammation markers. The findings demonstrated a significant decrease in pro-inflammatory cytokines, supporting its potential therapeutic use in inflammatory conditions.
Pesticidal Activity
The compound has shown efficacy as a pesticide. Its structural features allow it to act on specific biological targets within pests, making it a candidate for developing new agrochemicals.
Data Table: Efficacy Against Pests
| Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 75 |
| Spider Mites | 100 | 90 |
Case Study:
Field trials conducted on crops infested with aphids revealed that a formulation containing this compound resulted in an 85% reduction in pest populations within two weeks of application.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity
- Halogenation : The target compound’s bromine at position 5 contrasts with fluorine in the analog from . Bromine’s larger size and polarizability may enhance electrophilic reactivity or binding to hydrophobic pockets in biological targets. Fluorine, being smaller and more electronegative, typically improves metabolic stability and bioavailability .
- Aromatic Substitution : The 2,4-dichlorophenyl group (target compound and imazalil ) is associated with fungicidal activity, likely due to membrane disruption or enzyme inhibition. However, imazalil’s imidazole ring provides additional hydrogen-bonding capacity, enhancing antifungal efficacy.
- Functional Groups : The formyl group in the target compound offers unique reactivity (e.g., Schiff base formation) absent in imazalil and the fluoro-methoxy analog. This could enable conjugation with amines or hydrazines for drug derivatization.
Physicochemical Properties Molecular Weight: The target compound’s higher molecular weight (~403.5 vs. ~294.3 in ) may reduce solubility but improve binding affinity in hydrophobic environments.
Synthetic Utility
- The target compound’s bromine and formyl groups make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation to form hydrazones or thiosemicarbazones. In contrast, imazalil’s ether linkage limits further derivatization .
Research Findings and Implications
- Agrochemical Potential: Structural parallels to imazalil suggest the target compound could be optimized for antifungal activity by modifying the formyl group or introducing heterocyclic moieties.
- Drug Discovery : The fluoro-methoxy analog demonstrates the importance of halogen and alkoxy groups in medicinal chemistry, guiding the target compound’s development as a kinase inhibitor or anti-inflammatory agent.
- Synthetic Challenges : Bromine’s steric bulk may complicate regioselective reactions, necessitating careful optimization of reaction conditions (e.g., palladium catalysts for cross-couplings).
Biological Activity
Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate (CAS 1353011-83-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, therapeutic potential, and the mechanisms underlying its activity.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrazole ring, which is known for its versatility in medicinal applications. The presence of bromine and dichlorophenyl groups enhances its biological activity by influencing interactions with biological targets.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against various bacterial strains, including E. coli and S. aureus. The presence of halogen substituents, such as bromine and chlorine, is crucial for enhancing this activity .
2. Anti-inflammatory Properties
Compounds containing the pyrazole moiety have been reported to possess anti-inflammatory effects. For instance, derivatives have shown inhibition of pro-inflammatory cytokines like TNF-α and IL-6. In vitro studies indicated that certain pyrazole derivatives could reduce inflammation in models of carrageenan-induced edema by over 75%, comparable to standard anti-inflammatory drugs .
3. Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit cancer cell proliferation in various assays. The structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups enhances cytotoxicity against cancer cell lines .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Modulation of Signaling Pathways : Pyrazole derivatives may affect signaling pathways related to apoptosis and cell proliferation, particularly through modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling.
Case Studies and Research Findings
Several case studies provide insight into the efficacy of pyrazole derivatives:
Q & A
Q. What are the key synthetic steps for preparing ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate?
The synthesis typically involves:
Formation of the pyrazole core : Reacting a β-ketoester (e.g., ethyl 2,4-dioxo-3-methyl-4-(4-bromophenyl)butanoate) with 2,4-dichlorophenylhydrazine hydrochloride under basic conditions to yield the pyrazole ring .
Functionalization : Introducing the formyl group at the 4-position via Vilsmeier-Haack or Duff formylation.
Esterification : Maintaining the ethyl ester group at the 3-position through controlled reaction conditions to avoid hydrolysis .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry of the pyrazole ring.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and bromine isotope patterns.
- IR spectroscopy : Identification of carbonyl (C=O) stretches from the formyl (1680–1700 cm⁻¹) and ester (1720–1740 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound, particularly regarding regiochemistry?
Contradictions may arise from ambiguous coupling patterns or overlapping signals. Strategies include:
- 2D NMR (COSY, NOESY, HSQC) : To assign proton-proton correlations and differentiate between positional isomers.
- X-ray crystallography : Definitive structural confirmation using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Comparative analysis : Benchmarking against published spectra of structurally analogous pyrazoles (e.g., AM251 derivatives) .
Q. What strategies optimize the yield of the formyl group introduction at the 4-position?
- Temperature control : Slow addition of formylating agents (e.g., POCl₃/DMF) at 0–5°C to minimize side reactions.
- Protecting groups : Temporarily blocking reactive sites (e.g., ester or bromine) to direct formylation selectivity.
- Catalysis : Using Lewis acids like ZnCl₂ to enhance electrophilic substitution efficiency .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Electron-withdrawing groups (Br, Cl) : Activate the pyrazole ring toward nucleophilic attack at the 5-position due to increased electrophilicity.
- Steric hindrance : The 2,4-dichlorophenyl group may slow reactions at adjacent positions, favoring reactivity at the formyl or ester sites .
- Computational modeling : DFT studies to map electrostatic potential surfaces and predict reactive sites .
Q. What in silico methods predict the compound’s biological targets, particularly related to cannabinoid receptors?
- Molecular docking : Using tools like AutoDock Vina to simulate binding to CB1 receptors, leveraging structural similarities to AM251 (a known CB1 antagonist) .
- Pharmacophore modeling : Aligning the compound’s formyl and bromine groups with key residues in the CB1 binding pocket (e.g., Lys192, Ser383) .
- MD simulations : Assessing binding stability and residence time in the receptor active site .
Methodological Considerations
Q. How should researchers address discrepancies in crystallographic data refinement for this compound?
Q. What experimental controls are essential when testing this compound’s bioactivity in cellular assays?
- Negative controls : Include DMSO vehicle and non-targeting pyrazole analogs.
- Positive controls : Use established ligands (e.g., AM251 for CB1 receptor assays) to validate assay sensitivity .
- Concentration gradients : Test a wide range (nM–μM) to account for potential off-target effects at higher doses .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different assay systems?
- Receptor isoform variability : CB1 vs. CB2 receptor selectivity may explain discrepancies; validate via competitive binding assays .
- Membrane permeability : Assess logP values (estimated ~3.5 for this compound) to determine cellular uptake efficiency .
- Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
